

# Application Notes and Protocols for the RR6 Prognostic Model in Myelofibrosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RR6

Cat. No.: B1139164

[Get Quote](#)

## Introduction:

The **RR6** model, which stands for "Response to Ruxolitinib after 6 months," is a clinical prognostic tool developed to predict overall survival (OS) in patients with myelofibrosis (MF) who have been treated with the JAK inhibitor ruxolitinib for at least six months.<sup>[1][2][3]</sup> This model was created to aid clinicians in making informed decisions about treatment strategies, particularly regarding the early identification of patients with a high probability of fatality who might benefit from a prompt shift in therapy, such as considering hematopoietic stem cell transplantation (HSCT).<sup>[3][4]</sup> The **RR6** model is based on clinical and laboratory data collected at baseline and at 3 and 6 months of ruxolitinib treatment.<sup>[2]</sup> It stratifies patients into three distinct risk categories: low, intermediate, and high risk, each with a different predicted median OS.<sup>[3][4]</sup>

## Principle of the **RR6** Model:

The **RR6** model utilizes specific risk factors that have been identified as significant predictors of reduced overall survival in MF patients on ruxolitinib therapy. A weight is assigned to each risk factor based on its hazard ratio, and the total score determines the patient's risk category.<sup>[5]</sup> The key prognostic variables include ruxolitinib dose, spleen response, and red blood cell (RBC) transfusion needs.<sup>[3][6]</sup> More recently, studies have shown that integrating molecular data, such as the presence of high molecular risk mutations (HMRmt) and mutations in the RAS pathway (RASp-mt), can further enhance the prognostic accuracy of the **RR6** model.<sup>[1]</sup>

# Application Case Study: Predicting Survival in Ruxolitinib-Treated Myelofibrosis Patients

This section outlines the application of the **RR6** model in a clinical research setting to stratify patients based on their predicted survival.

**Objective:** To categorize a cohort of myelofibrosis patients treated with ruxolitinib into low, intermediate, and high-risk groups for overall survival using the **RR6** prognostic model.

## Experimental Protocols:

The "experiments" in the context of the **RR6** model involve systematic clinical data collection and patient monitoring.

## Protocol for Patient Data Collection and **RR6** Score Calculation:

- Patient Cohort: Select patients with a confirmed diagnosis of primary or secondary myelofibrosis who have been treated with ruxolitinib for a minimum of 6 months.[2][3]
- Data Collection at Baseline (Start of Ruxolitinib Treatment):
  - Record patient demographics and disease characteristics.
  - Document the initial daily dose of ruxolitinib.
  - Assess the need for Red Blood Cell (RBC) transfusions.
  - Perform molecular analysis to identify High Molecular Risk mutations (HMRmt; e.g., in ASXL1, EZH2, IDH1/2, SRSF2, U2AF1) and RAS pathway mutations (RASp-mt; e.g., in NRAS, KRAS, CBL).[1][2]
- Data Collection at 3 Months of Treatment:
  - Record the daily dose of ruxolitinib.
  - Document any RBC transfusions required during this period.
  - Measure palpable spleen length.

- Data Collection at 6 Months of Treatment:
  - Record the daily dose of ruxolitinib.
  - Document any RBC transfusions required during this period.
  - Measure palpable spleen length and calculate the percentage reduction from baseline.
- Calculation of the **RR6** Score: Assign points based on the presence of the following risk factors, as identified in the development of the model[3][5]:
  - Ruxolitinib dose <20 mg twice daily at any time point (baseline, 3 months, or 6 months).
  - Palpable spleen length reduction of ≤30% from baseline at 3 and 6 months.
  - Need for RBC transfusion at 3 and/or 6 months.
  - Need for RBC transfusion at all three time points (baseline, 3 months, and 6 months).
- Risk Stratification: Sum the points to classify patients into one of three risk categories:
  - Low Risk: Median OS not reached.
  - Intermediate Risk: Median OS of approximately 61 months.[3][4]
  - High Risk: Median OS of approximately 33 months.[3][4]

#### Data Presentation:

The quantitative data for a hypothetical cohort of patients evaluated using the **RR6** model are summarized in the tables below.

Table 1: Baseline Characteristics and **RR6** Risk Factors

| Patient ID | Ruxolitinib<br>Dose at<br>Baseline (mg<br>BID) | RBC<br>Transfusion at<br>Baseline | HMRmt Status | RASp-mt<br>Status |
|------------|------------------------------------------------|-----------------------------------|--------------|-------------------|
| P001       | 15                                             | No                                | Positive     | Negative          |
| P002       | 20                                             | Yes                               | Negative     | Negative          |
| P003       | 20                                             | No                                | Negative     | Positive          |
| P004       | 10                                             | Yes                               | Positive     | Positive          |
| P005       | 25                                             | No                                | Negative     | Negative          |

Table 2: Data at 3 and 6 Months and RR6 Classification

| Patient ID | Ruxolitinib               |                          |                           | Ruxolitinib               |                          |                           |  | RR6 Risk Category |
|------------|---------------------------|--------------------------|---------------------------|---------------------------|--------------------------|---------------------------|--|-------------------|
|            | Dose at 3 mo.<br>(mg BID) | RBC Transfusion at 3 mo. | Spleen Reduction at 3 mo. | Dose at 6 mo.<br>(mg BID) | RBC Transfusion at 6 mo. | Spleen Reduction at 6 mo. |  |                   |
| P001       | 15                        | No                       | 40%                       | 15                        | No                       | 55%                       |  | Intermediate      |
| P002       | 20                        | Yes                      | 25%                       | 20                        | Yes                      | 20%                       |  | High              |
| P003       | 20                        | No                       | 60%                       | 25                        | No                       | 70%                       |  | Low               |
| P004       | 10                        | Yes                      | 15%                       | 10                        | Yes                      | 10%                       |  | High              |
| P005       | 25                        | No                       | 50%                       | 25                        | No                       | 65%                       |  | Low               |

Mandatory Visualizations:

Signaling Pathway Diagram:

The integration of molecular data, such as mutations in the RAS pathway (RASp-*mt*), has been shown to improve the prognostic performance of the **RR6** model.<sup>[1]</sup> The following diagram illustrates a simplified RAS signaling pathway, which is frequently dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Simplified RAS signaling pathway, often activated by mutations in myelofibrosis.

### Experimental Workflow Diagram:

The following diagram illustrates the workflow for applying the **RR6** model in a clinical setting.



[Click to download full resolution via product page](#)

Caption: Workflow for applying the **RR6** model to stratify patients.

Conclusion:

The **RR6** model is a valuable tool for the early identification of myelofibrosis patients who are not responding optimally to ruxolitinib and are at a higher risk of mortality.[1][4] Its application can guide therapeutic decisions, potentially improving patient outcomes by allowing for timely intervention.[3][7] The integration of molecular markers into the **RR6** framework represents a promising avenue for further refining its predictive accuracy.[1] These application notes provide a framework for researchers and clinicians to utilize the **RR6** model in their practice and studies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]
- 3. Model IDs Risk Factors for Reduced Survival with Ruxolitinib | Blood Cancers Today [bloodcancerstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the RR6 Prognostic Model in Myelibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139164#case-studies-of-rr6-model-application\]](https://www.benchchem.com/product/b1139164#case-studies-of-rr6-model-application)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)